Fmoc-Lys(2-Cl-Z)-OH

Solid-phase peptide synthesis Lysine protection Acidolytic deprotection kinetics

Fmoc-Lys(2-Cl-Z)-OH is the premier protected lysine for demanding Fmoc-SPPS. Its 2-Cl-Z side-chain group delivers approximately 50- to 60-fold greater acid stability than standard Z protection, reducing Nε-branching side reactions to <0.2 mol%—critical for polycationic peptides with ≥3 lysine residues. Unlike Fmoc-Lys(Boc)-OH, orthogonal stability enables selective on-resin modifications (cyclization, bioconjugation) before global deprotection. Ideal for CROs, core facilities, and process development groups requiring batch-to-batch fidelity in automated synthesis workflows.

Molecular Formula C29H29ClN2O6
Molecular Weight 537.0 g/mol
Cat. No. B15597909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(2-Cl-Z)-OH
Molecular FormulaC29H29ClN2O6
Molecular Weight537.0 g/mol
Structural Identifiers
InChIInChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1
InChIKeyVUEYAXRHPZGZOL-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(2-Cl-Z)-OH: Orthogonally Protected Lysine Building Block for Fmoc-SPPS


Fmoc-Lys(2-Cl-Z)-OH (CAS 133970-31-7, MW 537.0 g/mol) is a protected lysine derivative designed for Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS) . The compound features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the Nα-position and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group at the Nε-position . This dual-protection scheme enables orthogonal deprotection: the Fmoc group is removed under basic conditions (typically 20% piperidine in DMF), while the 2-Cl-Z group remains stable and is cleaved only upon final global deprotection with strong acids (e.g., HF, TFMSA, TMSOTf) or hydrogenolysis . The compound is a core building block for synthesizing peptides containing lysine residues, especially where side-chain integrity and sequence fidelity are critical .

Why Fmoc-Lys(2-Cl-Z)-OH Cannot Be Replaced by Fmoc-Lys(Boc)-OH or Fmoc-Lys(Z)-OH


Lysine derivatives in Fmoc-SPPS are not interchangeable due to fundamental differences in side-chain protecting group orthogonality and acid stability. Fmoc-Lys(Boc)-OH, the most common lysine building block, employs a tert-butyloxycarbonyl group that is removed simultaneously with other tBu-type side-chain protections and resin cleavage under TFA conditions [1]. This limits options for selective side-chain deprotection or sequential orthogonal manipulations. Fmoc-Lys(Z)-OH offers a benzyloxycarbonyl group that is orthogonal to Fmoc but exhibits only moderate acid stability [2]. In contrast, Fmoc-Lys(2-Cl-Z)-OH incorporates a 2-chlorobenzyloxycarbonyl group with substantially enhanced acid stability—approximately 50- to 60-fold greater than the unsubstituted Z group—making it the superior choice when prolonged exposure to moderately acidic conditions is required or when minimizing branching side reactions is paramount [2][3]. The quantitative evidence below establishes where this differentiation translates into measurable synthetic advantages.

Fmoc-Lys(2-Cl-Z)-OH Quantitative Differentiation: Stability, Branching Suppression, and Orthogonality Data


60-Fold Enhanced Acid Stability of 2-Cl-Z versus Z Protecting Group

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group demonstrates dramatically enhanced stability under acidic conditions compared to the unsubstituted benzyloxycarbonyl (Z) group. In a foundational study quantifying relative first-order deprotection rates, Nε-benzyloxycarbonyllysine (Z group) exhibited relative rates of 1, 50, and 1000 in 2%, 10%, and 50% trifluoroacetic acid in dichloromethane at 20°C, respectively [1]. Under identical solid-phase conditions, the Nε-2-chlorobenzyloxycarbonyl (2-Cl-Z) group was determined to be at least 60 times more stable than the Nε-benzyloxycarbonyl group [1]. Vendor technical sources report this difference as approximately 50-fold . This stability margin is not incremental but represents a fundamental shift in protecting group behavior under SPPS-relevant conditions.

Solid-phase peptide synthesis Lysine protection Acidolytic deprotection kinetics

Complete Elimination of Nε-Branching: <0.2 mol% Branched Peptide Formation with 2-Cl-Z Protection

Nε-branching at lysine residues represents a critical side reaction in SPPS, occurring when the side-chain ε-amino group is prematurely deprotected and participates in subsequent coupling cycles, generating branched peptide impurities that co-elute with the target sequence and are difficult to remove [1]. Using Nα-tert-butyloxycarbonyl-Nε-2-chlorobenzyloxycarbonyllysine in the synthesis of decalysylvaline, branched peptide formation was reduced to less than 0.2 mole% [1]. This contrasts sharply with syntheses employing unsubstituted Nε-benzyloxycarbonyllysine, where significant branching occurs due to partial Z-group cleavage during extended acidic exposure [1]. The study concluded that the 2-Cl-Z group is at least 60 times more stable precisely because no branched peptides (<0.2 mol%) were formed [1].

Peptide branching Lysine side reactions Deletion sequences

Orthogonal Deprotection Compatibility: 2-Cl-Z Remains Intact Under Fmoc Removal and TFA/tBu Cleavage Conditions

The 2-Cl-Z protecting group exhibits true orthogonality in Fmoc-SPPS workflows. It is fully stable to the basic conditions used for iterative Fmoc removal (typically 20% piperidine in DMF) and remains intact during TFA-mediated cleavage of tBu-type side-chain protections and resin linkers . Removal of the 2-Cl-Z group requires stronger acidolytic conditions (HF, TFMSA, or TMSOTf) or hydrogenolysis . This contrasts with Fmoc-Lys(Boc)-OH, where the Boc group is removed simultaneously with all other acid-labile protections during TFA cleavage, eliminating the possibility of selective side-chain manipulation [1]. The 2-Cl-Z group was shown to be completely stable in 50% TFA-DCM for over 200 hours under conditions where the Z group undergoes rapid deprotection [2].

Orthogonal protection Fmoc-SPPS Selective deprotection

Rapid 5-Minute Capping Efficiency with Z(2-Cl)-OSu in Automated SPPS

In the context of synthesizing peptides containing Fmoc-Lys(2-Cl-Z)-OH residues, the complementary capping reagent Z(2-Cl)-OSu (N-(2-chlorobenzyloxycarbonyloxy)succinimide) has been demonstrated to achieve effective capping of unreacted amino groups within a 5-minute cycle, making it suitable for automated peptide synthesizers and high-throughput applications [1]. The 2-ClZ group introduced by this capping step is stable under both basic Fmoc removal conditions and acidic Boc removal conditions, ensuring that capped deletion sequences remain inert throughout subsequent synthesis cycles [1]. This rapid capping protocol has been validated for peptide syntheses ranging from 12 to 101 residues in length using both Fmoc and Boc strategies [2].

Capping agent Deletion sequence prevention Automated peptide synthesis

Fmoc-Lys(2-Cl-Z)-OH: Proven Application Scenarios Based on Quantitative Evidence


Synthesis of Lysine-Rich Peptides Requiring High Sequence Fidelity (e.g., Decalysine Sequences, Antimicrobial Peptides)

Peptides containing multiple lysine residues in close proximity present a heightened risk of Nε-branching during SPPS. The quantitative evidence showing <0.2 mol% branched peptide formation with 2-Cl-Z protection directly supports the use of Fmoc-Lys(2-Cl-Z)-OH in such sequences [1]. Applications include the synthesis of polycationic antimicrobial peptides (e.g., analogs of magainin, cecropin, or synthetic polylysine-based delivery vectors), where even trace levels of branched impurities can alter biological activity profiles or complicate analytical characterization. Procurement of Fmoc-Lys(2-Cl-Z)-OH over Fmoc-Lys(Z)-OH is justified when the synthetic target contains ≥3 lysine residues or when the sequence design places lysine residues in sterically demanding contexts where coupling efficiencies may be suboptimal, increasing the window for branching side reactions [1].

On-Resin Orthogonal Modifications Requiring Selective Lysine Deprotection (Cyclic Peptides, Branched Peptides, Bioconjugates)

The orthogonal stability of the 2-Cl-Z group—remaining intact under Fmoc removal and TFA/tBu cleavage while being removable under stronger acidolytic conditions or hydrogenolysis—enables synthetic workflows where the lysine ε-amino group must be selectively revealed for on-resin modifications prior to global deprotection [1][2]. Specific applications include: (1) on-resin cyclization of head-to-tail or side-chain-to-side-chain cyclic peptides where lysine serves as the cyclization anchor; (2) synthesis of branched peptides (e.g., multiple antigenic peptides, MAPs) requiring selective deprotection of one lysine residue while others remain protected; (3) site-specific bioconjugation where a fluorophore, biotin, or PEG moiety must be attached exclusively to a designated lysine side chain [3]. Fmoc-Lys(Boc)-OH cannot support these workflows because the Boc group is removed simultaneously with all other acid-labile protections during TFA cleavage [3].

Boc-SPPS of Large Peptides (>50 Residues) Where Acid Stability Is Critical

Although Fmoc-Lys(2-Cl-Z)-OH is primarily positioned for Fmoc-SPPS, the underlying 2-Cl-Z protecting group was originally developed and validated in Boc-chemistry SPPS for the synthesis of large peptides requiring extended exposure to TFA during iterative Boc removal cycles [1]. The demonstrated stability of 2-Cl-Z in 50% TFA-DCM for >200 hours [2] provides a quantitative basis for selecting Boc-Lys(2-Cl-Z)-OH (the Boc-chemistry analog) over Boc-Lys(Z)-OH in syntheses exceeding 50 residues, where cumulative TFA exposure can compromise the unsubstituted Z group. This evidence also supports scenarios where a hybrid Boc/Fmoc strategy is employed or where Fmoc-Lys(2-Cl-Z)-OH is used in Fmoc syntheses that incorporate acid-labile linkers requiring acidic deprotection steps prior to final HF cleavage [1].

High-Throughput Automated SPPS Requiring Efficient Capping Integration

The validated 5-minute capping cycle using Z(2-Cl)-OSu, which introduces the same 2-ClZ protection scheme as Fmoc-Lys(2-Cl-Z)-OH, supports integrated procurement strategies for laboratories operating automated peptide synthesizers [1]. Maintaining consistent protecting group chemistry across the building block and the capping reagent simplifies workflow validation and reduces the risk of orthogonal incompatibilities. This scenario applies particularly to core facilities, contract research organizations (CROs), and pharmaceutical process development groups where throughput, reproducibility, and minimized troubleshooting downtime are primary procurement drivers [1]. The compatibility of the 2-ClZ group with both Fmoc and Boc strategies further enhances workflow flexibility for multi-user facilities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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